

2-(4-Chlorophenyl)-3-methylbutanoyl chloride material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-3-methylbutanoyl chloride

CAS No.: 51631-50-6

Cat. No.: B1364947

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Technical Dossier: 2-(4-Chlorophenyl)-3-methylbutanoyl chloride

Application Notes, Safety Protocols, and Synthesis Guidelines

Part 1: Chemical Profile & Strategic Utility[1]

Identity & Significance

2-(4-Chlorophenyl)-3-methylbutanoyl chloride (also known as Fenvaleryl Chloride) is a specialized acyl chloride intermediate.[1] It is structurally significant as the electrophilic backbone for type II pyrethroid insecticides (e.g., Fenvalerate, Esfenvalerate). Its dual functionality—combining a lipophilic isobutyl group with an electron-withdrawing chlorophenyl ring—makes it a potent acylating agent in organic synthesis and medicinal chemistry.[1]

Parameter	Data
CAS Number	51631-50-6 (Racemic) / 66230-05-5 (S-Isomer)
IUPAC Name	2-(4-Chlorophenyl)-3-methylbutanoyl chloride
Molecular Formula	
Molecular Weight	231.12 g/mol
Physical State	Clear to pale yellow liquid
Boiling Point	~130°C (at 0.5 mmHg) Estimated
Solubility	Soluble in DCM, THF, Toluene; Reacts violently with water

Structural Reactivity Analysis

- **Electrophilicity:** The carbonyl carbon is highly electrophilic due to the inductive effect of the chlorine leaving group and the electron-withdrawing -chlorophenyl ring at the -position.[1]
- **Stereochemistry:** The C2 carbon is a chiral center. In asymmetric synthesis (e.g., Esfenvalerate), maintaining the (S)-configuration is critical.[1]
 - **Critical Warning:** The C2 proton is acidic (approx. 20-22).[1] Use of strong bases or excessive heat can lead to racemization via enolization.[1]

Part 2: Critical Safety & Handling (The "Living" MSDS)

Hazard Classification: DANGER - Corrosive, Lachrymator.[1][2]

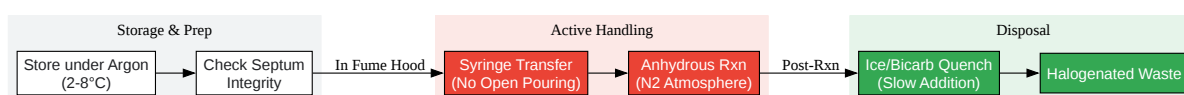
Mechanism of Hazard

Unlike standard MSDS sheets that list hazards, we explain the mechanism to enforce compliance:

- Hydrolysis: Upon contact with mucosal membranes (eyes, lungs), this compound reacts instantly with moisture to generate Hydrochloric Acid (HCl) and the parent carboxylic acid.
 - Reaction:
- Lachrymatory Effect: The lipophilic nature allows corneal penetration before hydrolysis, causing severe, delayed deep-tissue burns and intense tearing.[1]

Handling Protocol

- Engineering Controls: All transfers must occur within a certified chemical fume hood.
- PPE:
 - Gloves: Double-gloving recommended.[1] Inner: Nitrile (4 mil); Outer: Laminate (Silver Shield) or Viton due to halogenated solvent permeability.[1]
 - Respiratory: If outside a hood (emergency only), use a full-face respirator with Acid Gas (AG) cartridges.[1]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture ingress will degrade the reagent to the solid acid and pressurize the container with HCl gas.[1]



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Figure 1: Safe handling workflow emphasizing containment and quenching.

Part 3: Application Note - Nucleophilic Acyl Substitution[1]

Context: Esterification for Pyrethroid Synthesis

The primary application is the esterification of hindered alcohols (e.g., cyano-3-phenoxybenzyl alcohol).[1] Standard Fischer esterification fails due to the acid sensitivity of the alcohol and the steric bulk of the acid chloride.

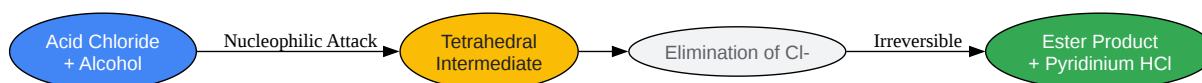
The "Cold-Base" Protocol

To prevent racemization of the C2 center, a base-catalyzed acylation at low temperature is required.[1]

Reagents:

- **2-(4-Chlorophenyl)-3-methylbutanoyl chloride** (1.0 eq)[1][3][4]
- Target Alcohol (1.0 eq)[1]
- Pyridine or Triethylamine (1.2 eq) - Acid Scavenger[1]
- DMAP (0.1 eq) - Nucleophilic Catalyst[1]
- Dichloromethane (DCM) - Anhydrous[1]

Mechanism: The reaction proceeds via a tetrahedral intermediate. Pyridine acts as a proton sponge to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation of the product.



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Figure 2: Nucleophilic acyl substitution pathway.[1]

Part 4: Detailed Experimental Protocol

Synthesis of Methyl 2-(4-chlorophenyl)-3-methylbutanoate (Analytical Derivative)

Use this protocol to validate the purity of the acid chloride via GC-MS before using it in high-value synthesis.

Step 1: Setup

- Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
- Purge with Nitrogen () and seal with a rubber septum.^[1]
- Add Methanol (anhydrous, 5.0 mL) and Triethylamine (1.5 mL, 10 mmol).
- Cool the mixture to 0°C using an ice bath.

Step 2: Addition

- Dissolve **2-(4-Chlorophenyl)-3-methylbutanoyl chloride** (1.0 g, 4.3 mmol) in DCM (5 mL) in a separate vial.
- Add the acid chloride solution dropwise to the methanol mixture over 10 minutes via syringe.
 - Observation: White smoke (ammonium salt) will form immediately.^[1] This is normal.

Step 3: Reaction & Workup

- Remove ice bath and stir at Room Temperature (RT) for 1 hour.
- Quench: Slowly pour the reaction mixture into saturated (20 mL).
- Extraction: Extract with DCM (

mL).

- Wash: Wash organic layer with 1M HCl (10 mL) to remove residual amine, then Brine (10 mL).
- Dry: Dry over

, filter, and concentrate in vacuo.

Analytical Validation

- TLC: Hexane:Ethyl Acetate (9:1).[1] Product

~0.6 (Acid chloride streaks/hydrolyzes; Ester is a distinct spot).[1]
- GC-MS: Look for parent ion (

) at m/z ~226 (Methyl ester).[1]
- ¹H NMR (CDCl₃):
 - 0.7-1.0 ppm (d, 6H, Isopropyl methyls).[1]
 - 2.3 ppm (m, 1H, Isopropyl CH).
 - 3.1 ppm (d, 1H,

-proton).[1] Note: This doublet confirms the integrity of the C2-C3 bond.
 - 3.6 ppm (s, 3H, O-Methyl).[1]
 - 7.2-7.4 ppm (m, 4H, Aromatic).[1]

Part 5: Troubleshooting & Expert Insights

Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis of Acid Chloride	Ensure all glassware is flame-dried.[1] Use fresh anhydrous solvents.[1] Check acid chloride quality (if solid/white crust present, it has hydrolyzed).[1]
Racemization	High Temp / Strong Base	Keep reaction < 0°C during addition.[1] Use Pyridine instead of stronger bases if sensitive.[1]
Violent Fuming	Moisture Ingress	The reagent reacts violently with water. Do not add water directly to the neat reagent.[5] Always dilute in DCM before quenching.[1]
Dark Coloration	Polymerization/Degradation	Acid chlorides can degrade if stored improperly.[1] Distill under reduced pressure if the liquid is dark brown/black.

References

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